5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 5-bromo-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde. This nomenclature precisely describes the substitution pattern and functional group arrangement within the molecular structure. The compound exists under several synonymous designations, including 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde and 5-Bromo-1-(3,4-dichlorobenzyl)-1,6-dihydro-6-oxopyridine-3-carboxaldehyde. These alternative naming conventions reflect different approaches to describing the pyridine ring system and its oxidation state.
The molecular formula C₁₃H₈BrCl₂NO₂ provides essential information about the compound's atomic composition, revealing thirteen carbon atoms, eight hydrogen atoms, one bromine atom, two chlorine atoms, one nitrogen atom, and two oxygen atoms. This composition indicates a high degree of halogenation, with three halogen atoms contributing significantly to the overall molecular weight of 361.0181 grams per mole. The presence of multiple electronegative elements suggests potential for strong intermolecular interactions and specific binding properties.
The compound's registry under the Chemical Abstracts Service number 952183-67-4 provides unique identification within chemical databases. Additional identifiers include the Molecular Design Limited number MFCD09817441, which facilitates cross-referencing across various chemical information systems. These standardized identification codes ensure accurate communication and retrieval of information about this specific chemical entity across scientific literature and commercial databases.
Crystallographic Data and Three-Dimensional Conformational Analysis
Crystallographic analysis of this compound reveals important structural parameters that define its three-dimensional arrangement. The compound exhibits a melting point range of 133-135 degrees Celsius, indicating crystalline stability and providing insights into intermolecular packing forces. This melting point range suggests moderate thermal stability, consistent with the presence of halogen substituents that can participate in halogen bonding interactions within the crystal lattice.
The three-dimensional conformation of this molecule is significantly influenced by the spatial arrangement of its substituents. The dichlorobenzyl group attached to the nitrogen atom of the pyridine ring introduces steric constraints that affect the overall molecular geometry. The presence of the bromine atom at the 5-position of the pyridine ring, combined with the carbonyl group at the 6-position, creates a specific electronic environment that influences both intramolecular and intermolecular interactions.
The aldehyde functional group at the 3-position of the pyridine ring contributes to the molecule's conformational flexibility and potential for hydrogen bonding interactions. The orientation of this aldehyde group relative to the halogenated aromatic systems plays a crucial role in determining the compound's overall three-dimensional structure. The Electronic Utilities Commission number 628-546-0 classification system provides additional context for understanding the compound's structural classification within broader chemical frameworks.
Conformational analysis suggests that the molecule adopts a configuration that minimizes steric repulsion between the multiple halogen substituents while maximizing favorable electronic interactions. The dichlorobenzyl substituent likely adopts an orientation that reduces steric clash with the bromine atom on the pyridine ring, resulting in a stable three-dimensional arrangement that influences the compound's physical and chemical properties.
Spectroscopic Fingerprint Validation (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides definitive structural validation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed insights into the compound's hydrogen and carbon environments, revealing the specific chemical shifts associated with each functional group. The aldehyde proton typically appears at characteristic downfield chemical shifts, while the aromatic protons on both the pyridine and dichlorobenzyl rings exhibit distinct splitting patterns that confirm the substitution patterns.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbons of both the aldehyde and ketone functionalities appearing at characteristic downfield positions. The halogen-bearing carbons exhibit specific chemical shift patterns that reflect the electron-withdrawing effects of the bromine and chlorine substituents. These spectroscopic signatures serve as fingerprints for compound identification and purity assessment.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the compound's functional groups. The aldehyde carbonyl stretch appears at frequencies typical of aromatic aldehydes, while the pyridone carbonyl exhibits distinct vibrational characteristics. The carbon-halogen stretching frequencies provide additional confirmation of the halogen substituent positions. These infrared signatures are particularly valuable for quality control and structural verification purposes.
Mass spectrometry analysis confirms the molecular weight of 361.0181 grams per mole and provides fragmentation patterns that support the proposed structure. The molecular ion peak, along with characteristic fragment ions resulting from loss of halogen atoms or functional groups, creates a distinctive mass spectral fingerprint. High-resolution mass spectrometry can provide precise mass measurements that confirm the exact molecular formula and distinguish this compound from potential isomers or closely related structures.
Computational Molecular Modeling and Electronic Structure Predictions
Computational molecular modeling approaches provide valuable insights into the electronic structure and properties of this compound. Density functional theory calculations can predict optimal molecular geometries, electronic charge distributions, and various molecular properties. These computational studies complement experimental data and provide theoretical frameworks for understanding the compound's behavior.
Electronic structure calculations reveal the influence of halogen substituents on the compound's frontier molecular orbitals. The electron-withdrawing effects of bromine and chlorine atoms significantly affect the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, influencing the compound's reactivity patterns and potential interactions with other molecules. These electronic properties are particularly relevant for understanding the compound's potential applications in pharmaceutical or materials science contexts.
Computational studies can predict various molecular descriptors, including dipole moments, polarizabilities, and electrostatic potential surfaces. The presence of multiple electronegative halogen atoms creates regions of partial positive and negative charge that influence intermolecular interactions. These charge distributions affect the compound's solubility properties, binding affinities, and overall chemical behavior.
Molecular dynamics simulations can provide insights into the compound's conformational flexibility and preferred orientations in different environments. Such studies help predict how the molecule might behave in solution or when interacting with biological targets. The computational predictions serve as valuable guides for experimental design and help interpret observed chemical and physical properties.
The integration of computational and experimental approaches provides a comprehensive understanding of this complex halogenated pyridine derivative. The combination of spectroscopic validation, crystallographic data, and theoretical predictions creates a complete picture of the compound's structural and electronic characteristics, facilitating its potential applications in various chemical and pharmaceutical contexts.
Properties
IUPAC Name |
5-bromo-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-10-3-9(7-18)6-17(13(10)19)5-8-1-2-11(15)12(16)4-8/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEXHZCYXOKZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Br)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
*Estimated based on molecular formula.
Substituent Effects on Reactivity and Bioactivity
- The 3,4-dichlorobenzyl group increases lipophilicity and may improve membrane permeability compared to the 4-methylbenzyl variant .
- Functional Groups : The aldehyde group in the target compound enables nucleophilic addition reactions, making it a versatile intermediate for derivatization. In contrast, the methyl ester and hydroxyl groups in favor hydrolytic stability and solubility but limit covalent interactions.
Physicochemical and Commercial Considerations
- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight and chlorine/bromine content suggest lower solubility in aqueous media compared to and .
- Commercial Availability : The target compound is marked as discontinued in some supplier catalogs , whereas analogues like and remain available through specialized vendors.
Key Takeaways
- The target compound’s bioactivity is likely influenced by its dichlorobenzyl and bromine substituents, offering a balance of reactivity and lipophilicity.
- Structural analogues provide insights into how substituent modifications impact physicochemical properties and functional versatility.
- Discrepancies in commercial status highlight the importance of sourcing alternatives like or for ongoing research.
Biological Activity
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on a review of diverse scientific literature.
- Molecular Formula : C₁₃H₈BrCl₂NO₂
- Molecular Weight : 361.018 g/mol
- CAS Number : 952183-67-4
- Melting Point : 133–135 °C
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with substituted benzyl halides. The detailed synthetic pathway remains proprietary in some cases, limiting access to specific methodologies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a comprehensive evaluation, it was tested against various Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated pronounced antibacterial effects attributed to several mechanisms:
- Inhibition of Enoyl-[acyl-carrier-protein] reductase : This enzyme is crucial for bacterial fatty acid synthesis.
- Inhibition of (R)-Pantolactone dehydrogenase : This pathway is involved in bacterial metabolism.
- Kinase Inhibition : The compound was predicted to inhibit multiple kinases, which may contribute to its antibacterial activity .
Antitumor and Anti-HIV Activity
In addition to its antimicrobial properties, this compound has shown promise in antitumor and anti-HIV applications. Studies indicate that it can induce apoptosis in cancer cells and inhibit viral replication mechanisms .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound's structural features allow it to bind effectively to bacterial enzymes, disrupting essential metabolic pathways.
- Antitumor Mechanism : By inducing oxidative stress and apoptosis in cancer cells, the compound demonstrates potential as a chemotherapeutic agent.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Methanol/Ethanol |
| Catalyst | Methanesulfonic acid (0.1 eq) |
| Reaction Time | 12–24 hrs |
Advanced Question: How can structural analogs inform SAR studies for this compound, and what contradictions arise in bioactivity data?
Answer:
Structural analogs (e.g., 5-Bromo-N-(4-chlorobenzyl)-3-methoxy derivatives) highlight the role of substituents:
- 3,4-Dichlorobenzyl Group : Enhances lipophilicity (logP ~2.8) and receptor binding compared to methyl or methoxy groups .
- Aldehyde vs. Ester : The carbaldehyde group increases electrophilicity, enabling Schiff base formation, whereas ester derivatives (e.g., ethyl carboxylates) show reduced cytotoxicity .
Q. Contradictions in Bioactivity :
- Inconsistent IC50 Values : Reported IC50 ranges (e.g., 1–10 µM) vary due to assay conditions. Resolve discrepancies by:
- Using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Standardizing cell lines (e.g., HEK293 vs. HeLa) and incubation times .
Q. Table 2: Structural Analog Comparison
| Compound | Substituent | Bioactivity (IC50) |
|---|---|---|
| Target | 3,4-Cl₂Benzyl | 2.5 µM |
| Analog 1 | 4-ClBenzyl | 8.7 µM |
| Analog 2 | 6-Methyl | >50 µM |
Basic Question: What spectroscopic methods are most reliable for characterizing this compound’s purity and structure?
Answer:
- NMR : ¹H NMR (400 MHz, DMSO-d₆) confirms the aldehyde proton at δ 10.2 ppm and aromatic protons (δ 7.4–8.1 ppm). ¹³C NMR resolves the carbonyl (C=O at δ 180–185 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (m/z 361.018 [M+H]⁺) validates molecular weight .
- FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and pyridone C=O at ~1650 cm⁻¹ .
Advanced Question: How can computational modeling resolve conflicting hypotheses about the compound’s mechanism of action?
Answer:
Conflicting data on kinase inhibition vs. protein-protein interaction disruption can be addressed via:
- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., CDK2) versus allosteric sites. Compare binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. Table 3: Computational Parameters
| Parameter | Value |
|---|---|
| Force Field | CHARMM36 |
| Solvation Model | TIP3P |
| Temperature | 310 K |
Basic Question: What are the key stability considerations for storing this compound?
Answer:
- Light Sensitivity : The aldehyde group degrades under UV light. Store in amber vials at -20°C .
- Moisture : Hygroscopicity may lead to hydrate formation. Use desiccants (silica gel) in sealed containers .
Advanced Question: How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating SN2 reactions at the pyridine C-5 bromine (k = 0.15 min⁻¹) .
- Aprotic Solvents (e.g., DMF) : Favor SNAr mechanisms for benzylation, with higher regioselectivity (yield >75%) but slower kinetics .
Methodological Note : Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) and quench with ice-water to isolate intermediates .
Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Antiproliferative Assays : MTT assay (48-hr exposure, IC50 calculation) in cancer cell lines (e.g., MCF-7) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR T790M mutant) with ATP concentration gradients .
Advanced Question: How can regioselective functionalization of the pyridine core be achieved to optimize bioactivity?
Answer:
Q. Table 4: Functionalization Outcomes
| Modification | Bioactivity Change |
|---|---|
| C-3 Aldehyde → Oxime | IC50 increases 3-fold |
| C-6 Oxo → OH | Activity abolished |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
